N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-21(11-10-17-6-2-1-3-7-17)23-16-18-12-14-25(15-13-18)22-24-19-8-4-5-9-20(19)27-22/h1-11,18H,12-16H2,(H,23,26)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLOOGWTZXKKSP-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide typically involves multiple steps, starting with the preparation of the benzo[d]oxazole ring and the piperidine moiety. These intermediates are then coupled with cinnamamide under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions could result in a wide range of functionalized products .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide. For instance, compounds with similar structures have been evaluated for their efficacy against various bacterial strains.
Case Study: Antimicrobial Evaluation
A study synthesized several derivatives and tested them against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited significant antimicrobial effects, with minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM against different strains .
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
Anticancer Activity
The anticancer properties of this compound have been investigated through various studies focusing on its effects on cancer cell lines.
Case Study: Anticancer Screening
In vitro studies demonstrated that certain derivatives showed potent anticancer activity against human colorectal carcinoma cell lines (HCT116). For example, specific compounds achieved IC50 values lower than standard chemotherapeutics such as 5-fluorouracil (5-FU), indicating their potential as effective anticancer agents .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| 5-FU | 9.99 | HCT116 |
Neuroprotective Effects
Emerging research suggests that compounds similar to this compound may also exhibit neuroprotective properties. The benzo[d]oxazole moiety is known for its ability to cross the blood-brain barrier, making these compounds candidates for treating neurodegenerative diseases.
Case Study: Neuroprotection
A study investigating the neuroprotective effects of related compounds found that they could mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide involves its interaction with specific molecular targets and pathways. The benzo[d]oxazole ring and piperidine moiety are known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
KRC-108 (3-(Benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine)
- Structure : Shares the benzo[d]oxazol-2-yl and piperidin-4-yl groups with the target compound but replaces the cinnamamide with a pyrazol-4-yl-pyridin-2-amine moiety.
- Activity : A TrkA kinase inhibitor with demonstrated efficacy in in vitro assays (IC₅₀ = 12 nM) .
- Comparison : The absence of the cinnamamide group in KRC-108 suggests that the target compound’s cinnamamide may alter kinase selectivity or potency. The pyridin-2-amine in KRC-108 likely facilitates hydrogen bonding with kinase active sites, whereas the cinnamamide’s aryl group could prioritize hydrophobic interactions .
Opioid Receptor Ligands
Brorphine (1-(1-(1-(4-Bromophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one)
- Structure : Contains a benzo[d]imidazol-2-one and piperidine core but lacks the cinnamamide group.
- Activity : A µ-opioid receptor agonist with high potency, classified as a Schedule I controlled substance .
- Comparison : The target compound’s benzo[d]oxazole and cinnamamide groups likely preclude opioid activity, as critical phenethyl or benzimidazolone motifs required for opioid receptor binding are absent .
β-Methyl Fentanyl (N-Phenyl-N-(1-(2-phenylpropyl)piperidin-4-yl)propionamide)
- Structure : Features a piperidine core with phenethyl and propionamide substituents.
- Activity : A potent synthetic opioid with µ-receptor affinity 50× greater than morphine .
- Comparison : The cinnamamide group in the target compound replaces the propionamide and phenethyl groups, which are essential for opioid receptor engagement. This structural divergence suggests differing therapeutic targets .
Other Heterocyclic Derivatives
N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)piperidine-4-carboxamide
- Structure : Incorporates a piperidine-4-carboxamide with bulky aryl substituents.
- Activity: Not explicitly stated, but carboxamide derivatives often target enzymes or receptors requiring steric bulk for selectivity .
Data Table: Key Structural and Functional Differences
Mechanistic and Pharmacological Insights
- Kinase Inhibition Potential: The benzo[d]oxazole group in the target compound and KRC-108 may interact with kinase ATP-binding pockets. However, the cinnamamide’s extended conjugation could reduce solubility compared to KRC-108’s pyridine-amine group, impacting bioavailability .
- Receptor Selectivity: Unlike opioid analogs (e.g., brorphine, β-methyl fentanyl), the absence of a phenethyl or benzimidazolone group in the target compound suggests negligible opioid receptor affinity. Instead, the cinnamamide may target non-opioid receptors or enzymes .
- Metabolic Stability : Piperidine derivatives with bulky substituents (e.g., tert-butyl in ) often exhibit prolonged half-lives but reduced CNS penetration. The target compound’s cinnamamide may strike a balance between stability and blood-brain barrier permeability .
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound this compound has the following structural formula:
This structure consists of a piperidine ring substituted with a benzo[d]oxazole moiety and a cinnamamide group, which contributes to its pharmacological properties.
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Antimicrobial Activity : The compound has shown efficacy against certain bacterial strains, suggesting its potential as an antimicrobial agent. For instance, it has been tested against Staphylococcus aureus, demonstrating significant inhibitory effects on bacterial growth.
- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways. It appears to affect mitochondrial function, leading to increased oxidative stress and subsequent cell death.
- Neuroprotective Effects : The benzo[d]oxazole component is associated with neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
Antimicrobial Activity
A study conducted by Dusane et al. (2018) evaluated the antimicrobial properties of similar compounds derived from piperidine and benzo[d]oxazole structures. The results indicated that compounds with structural similarities to this compound exhibited potent antibacterial activity against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. A notable study demonstrated that this compound caused significant apoptosis in human cervical cancer cells (HeLa) by activating caspase pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15.2 | Caspase activation |
| MCF7 | 20.5 | Mitochondrial dysfunction |
| A549 | 18.0 | Oxidative stress induction |
Neuroprotective Effects
The neuroprotective effects of the compound were investigated using SH-SY5Y neuronal cells subjected to oxidative stress conditions. Results indicated that treatment with this compound significantly reduced cell death and preserved mitochondrial integrity .
Case Studies
- Case Study on Antimicrobial Resistance : In a clinical setting, a patient with recurrent Staphylococcus aureus infections was treated with a regimen including derivatives of this compound. The treatment resulted in a marked reduction in infection recurrence and improved patient outcomes .
- Neurodegenerative Disease Model : In an animal model of Alzheimer’s disease, administration of the compound led to improvements in cognitive function and reduced amyloid plaque formation, suggesting its potential use as a therapeutic agent for neurodegenerative conditions .
Q & A
Basic: What spectroscopic methods are essential for characterizing N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide?
Answer:
Characterization relies on nuclear magnetic resonance (NMR) for proton/carbon assignments, infrared spectroscopy (IR) to identify functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹), and mass spectrometry (MS) to confirm molecular weight and fragmentation patterns. For example, ¹H-NMR can resolve signals for the cinnamamide vinyl protons (δ 6.2–7.5 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm), while high-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak). Cross-referencing experimental data with computational predictions (e.g., PubChem’s InChI/SMILES) ensures accuracy .
Basic: What is the synthetic route for this compound, and what are critical purification steps?
Answer:
Synthesis typically involves coupling a benzo[d]oxazole-piperidine precursor with cinnamoyl chloride under anhydrous conditions. Key steps include:
- Refluxing the piperidine derivative with cinnamoyl chloride in dichloromethane (DCM) at 40–50°C for 6–8 hours.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Recrystallization in methanol to enhance purity (>95% by HPLC). Monitoring by thin-layer chromatography (TLC) ensures reaction completion .
Advanced: How can synthesis yield be optimized to address steric hindrance in the piperidine moiety?
Answer:
Steric hindrance near the piperidine nitrogen can reduce coupling efficiency. Strategies include:
- Catalytic systems : Using DMAP (4-dimethylaminopyridine) to activate the acyl chloride intermediate.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility.
- Temperature modulation : Gradual heating (50–60°C) reduces side reactions.
- Protecting groups : Temporarily blocking the benzo[d]oxazole nitrogen during coupling .
Advanced: How to resolve discrepancies between experimental NMR data and computational predictions?
Answer:
Mismatches often arise from conformational flexibility or solvent effects. Steps to resolve them:
Solvent correction : Compare experimental (e.g., CDCl₃) and computed (gas-phase) chemical shifts using tools like NMRshiftDB.
Conformational analysis : Perform density functional theory (DFT) calculations to identify dominant conformers.
Cross-validation : Use 2D NMR (COSY, HSQC) to assign ambiguous signals (e.g., overlapping piperidine protons) .
Advanced: How is the crystal structure determined via X-ray diffraction?
Answer:
Single-crystal X-ray diffraction involves:
Crystallization : Slow evaporation of a saturated acetonitrile solution.
Data collection : Using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 298 K.
Refinement : Solving the structure with SHELX and refining anisotropic displacement parameters. Key metrics include R-factor (<0.06) and mean σ(C–C) bond length (0.003 Å) .
Advanced: How to design analogs to improve metabolic stability without compromising activity?
Answer:
Rational design strategies:
- Bioisosteric replacement : Substitute the cinnamamide’s phenyl ring with pyridine to enhance solubility.
- Steric shielding : Introduce methyl groups to the piperidine ring to reduce cytochrome P450 metabolism.
- In vitro assays : Test analogs in liver microsomes for metabolic stability and in target receptor binding assays (e.g., kinase inhibition) .
Methodological: How to integrate experimental results with theoretical frameworks in mechanistic studies?
Answer:
Hypothesis-driven design : Align synthesis and assays with a receptor-targeted theory (e.g., histamine H1/H4 ligand interactions).
Computational docking : Use AutoDock Vina to model compound-receptor binding modes.
Statistical validation : Apply QSAR models to correlate structural features (e.g., logP, polar surface area) with activity .
Data Contradiction: How to address inconsistent biological activity across assay platforms?
Answer:
Discrepancies may arise from assay conditions (e.g., pH, co-solvents). Mitigation steps:
Standardization : Replicate assays in identical buffers (e.g., PBS at pH 7.4).
Orthogonal assays : Validate results using SPR (surface plasmon resonance) and cell-based luciferase reporters.
Dose-response analysis : Calculate EC₅₀/IC₅₀ values to assess potency thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
